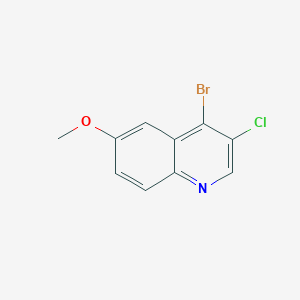

4-Bromo-3-chloro-6-methoxyquinoline

Overview

Description

4-Bromo-3-chloro-6-methoxyquinoline is an organic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-6-methoxyquinoline typically involves the bromination and chlorination of 6-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination and chlorination processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-6-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Bromo-3-chloro-6-methoxyquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its quinoline backbone.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 4-Bromo-3-chloro-6-methoxyquinoline is not well-documented. like other quinoline derivatives, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved could include inhibition of enzyme activity or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-6-methoxyquinoline: Similar structure but lacks the chlorine atom.

3-Bromo-4-chloro-6-methoxyquinoline: Similar structure with different positioning of bromine and chlorine atoms.

Uniqueness

4-Bromo-3-chloro-6-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may offer distinct advantages in various applications compared to other quinoline derivatives .

Biological Activity

4-Bromo-3-chloro-6-methoxyquinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, the mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and chlorine substituents, along with a methoxy group, enhances its reactivity and potential biological activity. This compound is synthesized through multi-step processes involving bromination and chlorination reactions, often optimized for yield and purity using techniques such as continuous flow reactors.

Biological Activity Overview

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains by targeting bacterial topoisomerase II enzymes, which are crucial for DNA replication. Inhibition of these enzymes disrupts bacterial growth, making this compound a candidate for further drug development.

Anticancer Activity

The compound has also shown promise in anticancer research. Quinoline derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with various molecular targets, including:

- Enzymes: Inhibition of topoisomerases involved in DNA replication.

- Receptors: Potential binding to specific cellular receptors that mediate cellular responses to external stimuli.

These interactions may lead to disruptions in cellular functions, contributing to its antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data indicates that the compound could be a viable candidate for developing new antibacterial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Properties

IUPAC Name |

4-bromo-3-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHMFZAQNCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625863 | |

| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-71-9 | |

| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.